molecular formula C17H18N2OS B11547479 2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide

2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B11547479
M. Wt: 298.4 g/mol
InChI Key: DVUZTGFJYSDTEH-WOJGMQOQSA-N
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Description

2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides. Hydrazides are characterized by the presence of the functional group R−NR1−NR2R3, where R is typically an acyl, sulfonyl, or phosphoryl group

Preparation Methods

The synthesis of 2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 2-[(2-methylbenzyl)sulfanyl]acetohydrazide with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines.

Scientific Research Applications

2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids .

Comparison with Similar Compounds

2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide can be compared with other similar compounds such as:

The uniqueness of 2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-[(2-methylphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C17H18N2OS/c1-14-7-5-6-10-16(14)12-21-13-17(20)19-18-11-15-8-3-2-4-9-15/h2-11H,12-13H2,1H3,(H,19,20)/b18-11+

InChI Key

DVUZTGFJYSDTEH-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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